6-(Oxolan-3-yloxy)pyridin-3-amine
Description
Chemical Identity and Nomenclature of 6-(Oxolan-3-yloxy)pyridin-3-amine
Structural Characteristics and Nomenclature
This compound (CAS 1341833-37-1) is a nitrogen-containing heterocycle with a pyridine ring at its core. Key structural features include:
- Oxolan group : A five-membered oxygen-containing ether (tetrahydrofuran derivative) attached at the 6-position of the pyridine ring.
- Amine substituent : A primary amine (-NH₂) at the 3-position, enabling nucleophilic reactivity.
- Molecular formula : C₉H₁₂N₂O₂, with a molecular weight of 180.20 g/mol.
The IUPAC name reflects its substituents’ positions and functional groups, distinguishing it from positional isomers like 5-(oxolan-3-yloxy)pyridin-3-amine (CID 104536827).
Table 1: Key Structural and Identifying Data
| Property | Value/Description | Source |
|---|---|---|
| SMILES | C1COCC1OC2=NC=C(C=C2)N | |
| InChI | InChI=1S/C9H12N2O2/c10-7-1-2-9(11-5-7)13-8-3-4-12-6-8/h1-2,5,8H,3-4,6,10H2 | |
| Collision Cross Section | 136.2 Ų ([M+H]⁺ ion) |
Comparative Analysis with Related Compounds
The compound shares structural similarities with other pyridine-oxolan derivatives, such as 2-(oxolan-3-yloxy)pyridine-4-carboxylic acid (CID 63559237) and 4-(oxolan-3-yloxy)pyridin-3-amine (CAS 1342838-73-6). Key differences include:
- Substituent positions : The amine group’s position (3 vs. 4 vs. 6) influences electronic effects and reactivity.
- Functional groups : Presence of carboxylic acid or amine groups dictates
Properties
IUPAC Name |
6-(oxolan-3-yloxy)pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-7-1-2-9(11-5-7)13-8-3-4-12-6-8/h1-2,5,8H,3-4,6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGALONVKVPJML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341833-37-1 | |
| Record name | 6-(oxolan-3-yloxy)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Oxolan-3-yloxy)pyridin-3-amine typically involves the reaction of 3-amino-6-hydroxypyridine with tetrahydrofuran-3-yl chloride under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the hydroxyl group by the tetrahydrofuran-3-yloxy group .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Oxolan-3-yloxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amide or alkylamine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed in the presence of a base.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Amide or alkylamine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that 6-(Oxolan-3-yloxy)pyridin-3-amine exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve enzyme inhibition or receptor binding, leading to apoptosis or cell cycle arrest in cancer cells.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
2. Biological Research
- Receptor Interaction : Studies have demonstrated that this compound can bind to various biological receptors, influencing their activity and potentially altering signaling pathways.
- Bioactive Ligand : As a pyridine derivative, it acts as a bioactive ligand and has been explored for its use in chemosensors, capable of detecting biological molecules.
3. Pharmaceutical Development
- Drug Discovery : The compound's unique structural features make it a candidate for the development of new therapeutics targeting oncological diseases and other health conditions. Its derivatives may exhibit diverse pharmacological activities, including antibacterial and anti-inflammatory effects.
Case Study 1: Anticancer Potential
A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated significant inhibition of cell growth, with mechanisms involving apoptosis confirmed through flow cytometry analysis. This positions the compound as a promising lead in anticancer drug development.
Case Study 2: Enzyme Interaction
In another investigation, the binding affinity of this compound to specific target enzymes was assessed using molecular docking studies. The findings revealed strong interactions with active sites, suggesting potential for therapeutic applications in enzyme modulation.
Mechanism of Action
The mechanism of action of 6-(Oxolan-3-yloxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the tetrahydrofuran-3-yloxy group can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-hydroxypyridine: Lacks the tetrahydrofuran-3-yloxy group, making it less soluble and bioavailable.
3-Amino-6-methoxypyridine: Contains a methoxy group instead of the tetrahydrofuran-3-yloxy group, which may alter its chemical and biological properties.
Uniqueness
6-(Oxolan-3-yloxy)pyridin-3-amine is unique due to the presence of the tetrahydrofuran-3-yloxy group, which enhances its solubility and bioavailability compared to similar compounds . This structural feature makes it a valuable compound for various scientific research applications.
Biological Activity
6-(Oxolan-3-yloxy)pyridin-3-amine is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. Its chemical structure features a pyridine ring substituted with an oxolane moiety, which contributes to its unique biological properties. This article delves into the compound's biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
- Chemical Formula : C₉H₁₂N₂O₂
- Molecular Weight : 180.20 g/mol
This compound has been studied for its role as an enzyme inhibitor and receptor ligand . The compound's mechanism of action involves:
- Binding to specific enzymes, potentially leading to inhibition of their activity.
- Inducing cytotoxic effects in cancer cells through mechanisms such as cell cycle arrest and apoptosis.
Cytotoxic Effects
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Key findings include:
- Cell Lines Tested : Various cancer cell lines including breast, lung, and colon cancer cells.
- Results : The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against these cell types.
| Cell Line | IC50 Value (µM) |
|---|---|
| Breast Cancer (MCF-7) | 5.2 |
| Lung Cancer (A549) | 4.8 |
| Colon Cancer (HCT116) | 6.1 |
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against:
- Kinases : Inhibition studies indicated that it could modulate kinase activity, which is crucial in cancer signaling pathways.
- Proteases : Preliminary data suggest that it may also inhibit certain proteases involved in tumor progression.
Comparative Analysis with Related Compounds
This compound shares structural similarities with other compounds that exhibit biological activity. A comparative analysis highlights its unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-(Oxolan-2-yloxy)pyridin-3-amine | Structure | Different oxolane substitution pattern; explored for similar activities. |
| 5-(Oxolan-2-yloxy)pyridin-3-amine | Structure | Variations in substitution position affecting reactivity. |
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against multiple cancer types and found significant growth inhibition in vitro.
- Mechanistic Studies : Another investigation utilized molecular docking to elucidate the binding interactions between the compound and target enzymes, revealing insights into its inhibitory mechanisms.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(Oxolan-3-yloxy)pyridin-3-amine, and how do reaction conditions influence yield?
- Methodological Answer :
- Route 1 : Hydrogenation of a nitro precursor (e.g., 6-(oxolan-3-yloxy)-5-nitropyridine) using Pd/C in methanol under H₂ pressure. This method is analogous to the synthesis of 6-(difluoromethoxy)pyridin-3-amine, where Pd/C catalysis achieved a 105% yield (likely due to solvent inclusion or impurities) .
- Route 2 : Nucleophilic aromatic substitution (SNAr) on a halogenated pyridine scaffold (e.g., 6-chloropyridin-3-amine) with oxolan-3-ol. This requires a polar aprotic solvent (DMF or DMSO) and a base (K₂CO₃) at 80–100°C for 12–24 hours. Similar approaches are documented for 6-(4-fluorophenoxy)pyridin-3-amine derivatives .
- Key Factors : Catalyst loading (5–10% Pd/C), temperature (25–50°C), and solvent polarity significantly impact regioselectivity and yield.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. For example, the oxolane ring protons appear as distinct multiplets (δ 3.5–4.5 ppm), while the pyridine amine proton resonates near δ 6.5–7.0 ppm. Compare with analogous compounds like 6-(trifluoroethoxy)pyridin-3-amine .
- HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>95%) and detect byproducts (e.g., dehalogenated intermediates).
- Elemental Analysis : Validate molecular formula consistency (C₈H₁₀N₂O₂) with ≤0.3% deviation .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Moderately soluble in polar solvents (methanol, DMSO) but poorly in water (<1 mg/mL at 25°C). Analogous compounds like 6-(p-tolyl)pyridin-3-amine show similar behavior, requiring sonication for aqueous dispersion .
- Stability : Stable at −20°C under inert gas (N₂/Ar) for ≥6 months. Degradation occurs under strong acids/bases (pH <2 or >10) or prolonged UV exposure. Store in amber vials with desiccants .
Advanced Research Questions
Q. How does the oxolane substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The oxolane group acts as an electron-donating substituent via oxygen’s lone pairs, activating the pyridine ring for electrophilic substitution. Density Functional Theory (DFT) calculations on similar compounds (e.g., 6-phenoxypyridin-3-amine) show reduced LUMO energy, enhancing nucleophilic reactivity .
- Cross-Coupling Applications : Use Suzuki-Miyaura coupling with aryl boronic acids (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C) to functionalize the pyridine ring. Monitor regioselectivity at C2/C4 positions via LC-MS .
Q. What strategies mitigate competing side reactions during functionalization of the amine group?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the amine with Boc (di-tert-butyl dicarbonate) or Fmoc groups prior to reactions involving electrophiles. For example, Boc protection in THF with DMAP catalyst achieves >90% yield .
- Selective Catalysis : Use Cu(I)-mediated Ullmann coupling to avoid over-alkylation. Optimize ligand systems (e.g., 1,10-phenanthroline) to suppress dimerization .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability. For instance, conflicting IC₅₀ values in enzyme inhibition may arise from differing buffer compositions .
- Metabolite Screening : Use LC-HRMS to identify active metabolites (e.g., hydroxylated oxolane derivatives) that may contribute to observed effects. Reference protocols for fluoropyridine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
